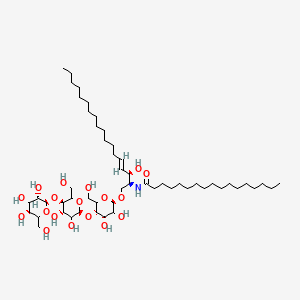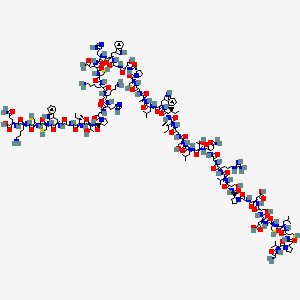
Benzyl 2-cyanopiperidine-1-carboxylate
Descripción general
Descripción
Benzyl 2-cyanopiperidine-1-carboxylate (BZP) is a chemical compound that is commonly used in scientific research. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. BZP has been studied extensively for its potential therapeutic applications, especially in the field of neuroscience.
Aplicaciones Científicas De Investigación
Carboxylation Reactions
Benzyl 2-cyanopiperidine-1-carboxylate is involved in various carboxylation reactions. A study by León et al. (2013) highlights a nickel-catalyzed carboxylation of benzyl halides with CO2, which proceeds under mild conditions and is operationally simple (León, Correa, & Martín, 2013). Similarly, Meng et al. (2019) report on a metal-free, visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Synthesis of Cholinesterase Inhibitors
Pizova et al. (2017) prepared a series of benzyl 2-cyanopiperidine-1-carboxylates as cholinesterase inhibitors. These compounds demonstrated moderate inhibitory effects against acetylcholinesterase and some showed comparable activity to rivastigmine, a known anti-Alzheimer's drug (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Benzylation of Alcohols
In a study by Poon and Dudley (2006), 2-Benzyloxy-1-methylpyridinium triflate, a related compound, was used to convert alcohols into benzyl ethers, demonstrating the versatility of benzyl-related compounds in organic synthesis (Poon & Dudley, 2006).
Palladium-Catalyzed Transformations
Several studies have focused on palladium-catalyzed reactions involving benzyl carboxylates. Liu et al. (2013) developed a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation (Liu, Shi, Pan, Jiang, & Zhang, 2013). Correa and Martín (2009) presented a novel protocol for carbon dioxide insertion into aryl halides in a catalytic manner, offering an alternative to traditional carboxylation methods (Correa & Martín, 2009).
Synthesis of Functionalized Compounds
The synthesis of functionally diverse compounds using benzyl carboxylates and related structures is another key area. Zhang et al. (2010) developed the synthesis of internal benzyl alkynes and 1,2-diarylalkynes via palladium-catalyzed decarboxylative coupling reactions (Zhang, Zhang, & Li, 2010). Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, utilizing benzylated compounds as intermediates (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Safety and Hazards
Direcciones Futuras
While specific future directions for Benzyl 2-cyanopiperidine-1-carboxylate are not mentioned in the search results, it’s worth noting that piperidine derivatives are being increasingly recognized for their potential in drug discovery, particularly in the development of new treatments for various diseases .
Propiedades
IUPAC Name |
benzyl 2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRYYPPHIHDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662647 | |
| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017788-63-4 | |
| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)





